5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid
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Overview
Description
5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and oxazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The trifluoroacetic acid component adds to the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Formation of Oxazole Ring: The oxazole ring is often formed through cyclization reactions involving appropriate precursors.
Combination of Rings: The azetidine and oxazole rings are then combined through a series of coupling reactions, such as Suzuki–Miyaura cross-coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in the study of enzyme interactions and cellular processes.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and oxazole rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s stability and reactivity, facilitating its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds: These compounds share the azetidine ring and have similar biological activities.
Trifluoromethyl group-containing drugs: These compounds contain the trifluoroacetic acid component and exhibit similar stability and reactivity.
Uniqueness
5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid is unique due to the combination of azetidine and oxazole rings with the trifluoroacetic acid component. This combination provides a distinct set of chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2680528-56-5 |
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Molecular Formula |
C9H9F3N2O5 |
Molecular Weight |
282.17 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H8N2O3.C2HF3O2/c10-7(11)5-6(12-3-9-5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,10,11);(H,6,7) |
InChI Key |
VKUVMQQXGQPRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(N=CO2)C(=O)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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